molecular formula C23H29BrN2O3 B2671329 1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1101746-29-5

1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2671329
CAS No.: 1101746-29-5
M. Wt: 461.4
InChI Key: UUOUBBIRTYRSTI-UHFFFAOYSA-M
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Description

1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a heterocyclic organic salt featuring a hexahydroimidazo[1,2-a]pyridine core substituted with two 4-ethoxyphenyl groups and a hydroxyl moiety. Structural characterization of such compounds often employs SHELX programs for X-ray refinement, a standard in crystallography .

Properties

IUPAC Name

1,3-bis(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2O3.BrH/c1-3-27-20-12-8-18(9-13-20)23(26)17-24(22-7-5-6-16-25(22)23)19-10-14-21(15-11-19)28-4-2;/h8-15,26H,3-7,16-17H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOUBBIRTYRSTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)OCC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.

    Substitution with Ethoxyphenyl Groups: The ethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, often using ethoxybenzene derivatives and suitable catalysts.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, using reagents like hydrogen peroxide or other oxidizing agents.

    Formation of the Bromide Salt: The final step involves the quaternization of the nitrogen atom in the imidazo[1,2-a]pyridine ring with a bromide source, such as hydrobromic acid or bromine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The ethoxyphenyl groups can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Ketones or aldehydes depending on the position of the hydroxy group.

    Reduction Products: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution Products: Compounds with different substituents replacing the ethoxy groups.

Scientific Research Applications

1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy group and the imidazo[1,2-a]pyridine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The target compound’s hexahydroimidazo[1,2-a]pyridine core differentiates it from derivatives with alternative heterocycles:

  • Imidazo[1,2-a]pyrimidines : Compounds like ethyl 6-bromo-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate () exhibit a pyrimidine ring instead of pyridine, altering electronic properties and hydrogen-bonding capacity.
  • Tetrahydroimidazo[1,2-a]pyridines: Derivatives such as diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () feature additional ester and cyano groups, increasing molecular weight (550.0978 g/mol) and complexity compared to the target compound .

Substituent Effects

Table 1: Substituent Comparison of Bromide Salts
Compound Name R1 R2 Molecular Formula Key Properties
Target Compound 4-Ethoxyphenyl 4-Ethoxyphenyl Not explicitly given High lipophilicity (two ethoxy groups)
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl... bromide () 4-Ethoxyphenyl Phenyl - Reduced solubility vs. target
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-... bromide () 4-Methoxyphenyl 4-Fluorophenyl C22H24FNO2Br Electron-withdrawing F enhances reactivity
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-... bromide () 4-Ethoxyphenyl 4-Fluorophenyl C22H26FN2O2Br Mixed substituent effects
  • Ethoxy vs. Methoxy : Ethoxy groups (target) confer greater lipophilicity than methoxy (), impacting membrane permeability in biological systems.
  • Fluorophenyl Substitution : Fluorine’s electronegativity () increases polarity and metabolic stability compared to ethoxy groups .

Physicochemical Properties

Table 2: Physical Data of Selected Compounds
Compound (Evidence) Melting Point (°C) Molecular Weight (g/mol) Solubility Profile
Target Compound Not reported Estimated ~500 Polar solvents (DMSO, H2O)
223–225 550.0978 Moderate in DMSO
Not reported 432.3 High in polar aprotic solvents
  • The target compound’s dual ethoxy groups likely reduce crystallinity compared to ’s cyano/ester-substituted analog, which has a higher melting point .
  • Bromide salts generally exhibit better aqueous solubility than neutral analogs, critical for pharmaceutical formulation .

Biological Activity

1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H25N2O2BrC_{21}H_{25}N_2O_2Br with a molecular weight of approximately 437.35 g/mol. The structure features an imidazo[1,2-a]pyridine core substituted with ethoxyphenyl and hydroxy groups.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine possess significant antibacterial and antifungal properties. The specific compound has demonstrated effectiveness against various microbial strains.
  • Anticonvulsant Properties : Similar compounds have been noted for their anticonvulsant effects. For instance, related imidazole derivatives have shown protective effects in seizure models without significant neurotoxicity .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. Mechanistic studies indicate that it may upregulate caspase activity leading to programmed cell death .

The biological effects of this compound can be attributed to its interaction with various biological targets:

  • GABA Receptors : Similar compounds have been reported to modulate GABAergic neurotransmission which is crucial for their anticonvulsant effects.
  • Cell Signaling Pathways : The induction of apoptosis may involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanisms : The antimicrobial activity is likely due to the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study showed that derivatives exhibited significant activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Anticonvulsant Activity In a model using pentylenetetrazole-induced seizures in mice, the compound demonstrated a protective effect similar to established anticonvulsants like phenobarbital .
Cytotoxicity in Cancer Cells Research indicated that the compound induced apoptosis in human cancer cell lines (e.g., HeLa cells) through caspase activation and mitochondrial dysfunction .

Q & A

Q. Table 1: Example Reaction Parameters from Analogous Syntheses

Parameter
SolventDMSODMF
Catalyst-POCl₃
Reaction Time5 h5 h
Yield61%Not reported

Basic: What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:
A combination of ¹H/¹³C NMR, IR, and HRMS is essential. For example:

  • ¹H NMR (DMSO-d₆): Look for imidazolium proton signals at δ 8.5–9.5 ppm and ethoxy groups at δ 1.3–1.5 ppm (triplet) .
  • IR : Confirm hydroxyl (ν(OH) ~3400 cm⁻¹) and C-Br (ν(C-Br) ~600 cm⁻¹) stretches .
  • HRMS : Match experimental ([M]+ = 550.0816) and theoretical ([M]+ = 550.0978) values to validate molecular formula .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:
Discrepancies (e.g., unexpected splitting in NMR or HRMS mass deviations) may arise from:

  • Tautomerism : The hydroxy group at position 3 can tautomerize, altering proton environments. Use variable-temperature NMR to stabilize conformers.
  • Impurities : Re-purify via recrystallization (e.g., ethyl acetate/hexane) or HPLC.
  • Isotopic Patterns : Verify bromine’s natural isotopic distribution (1:1 ratio for [M]⁺ and [M+2]⁺ peaks) in HRMS to rule out contamination .

Advanced: What strategies are effective for studying the compound’s stability under varying pH and temperature?

Methodological Answer:
Design accelerated degradation studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For imidazolium salts, degradation often occurs above 200°C .
  • Light Sensitivity : Expose to UV (254 nm) and track changes in UV-Vis absorbance (λmax ~280 nm for aromatic systems).

Advanced: How can computational methods (e.g., DFT) predict reactivity or biological activity?

Methodological Answer:

  • Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the imidazolium ring’s positive charge enhances electrophilicity, making it reactive toward nucleophiles .
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase). The ethoxyphenyl groups may occupy hydrophobic pockets, as seen in similar inhibitors .
  • MD Simulations : Assess conformational stability in aqueous environments (GROMACS, AMBER).

Advanced: What experimental designs are suitable for probing reaction mechanisms (e.g., cyclization steps)?

Methodological Answer:

  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or LC-MS. For imidazo[1,2-a]pyridines, the rate-determining step is often the cyclization of the enamine intermediate .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxyl group origins.
  • DFT Calculations : Compare energy barriers for alternative pathways (e.g., [1,3]- vs. [1,2]-shifts) to identify the dominant mechanism.

Basic: How should researchers handle solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
  • Surfactants : Add Tween-80 (0.1%) to aqueous buffers for improved dispersion.
  • Prodrug Design : Introduce phosphate esters at the hydroxy group to enhance hydrophilicity temporarily .

Advanced: What are best practices for reproducibility in multi-step syntheses?

Methodological Answer:

  • Strict Stoichiometry : Pre-dry solvents (e.g., molecular sieves for DMF) and reagents.
  • Inert Atmosphere : Use Schlenk lines for air-sensitive steps (e.g., Grignard additions).
  • Batch Tracking : Document lot numbers of starting materials, as impurities (e.g., residual Pd in aryl bromides) can alter yields .

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